molecular formula C12H8F3N5O B2847579 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338395-89-4

3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

Cat. No.: B2847579
CAS No.: 338395-89-4
M. Wt: 295.225
InChI Key: IVRRWINXJQAQFQ-UHFFFAOYSA-N
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Description

3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridazin-6-one core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Mechanism of Action

Mode of Action

Based on its structural similarity to other trifluoromethyl-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Trifluoromethyl-containing compounds are often used in pharmaceuticals and agrochemicals, suggesting that this compound could potentially interfere with a variety of biological processes .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of its environment. Additionally, the presence of other molecules could influence the compound’s ability to reach its targets, either by competing for the same targets or by altering the compound’s conformation .

The trifluoromethyl group, in particular, is a common feature in many bioactive compounds and could play a key role in the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multiple steps. One common method starts with the preparation of the key intermediate, 3-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and amination to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. The combination of the pyrazolo[4,3-c]pyridazin-6-one core with the trifluoromethyl group enhances its stability and activity compared to similar compounds.

Properties

IUPAC Name

3-amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)20-9(21)5-8-10(19-20)11(16)18-17-8/h1-5,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRRWINXJQAQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=C3C(=N2)C(=NN3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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